

# Fabrication of erbium silicide Schottky diodes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Erbium silicide*

Cat. No.: *B1143583*

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An Application Note on the Fabrication of **Erbium Silicide** Schottky Diodes

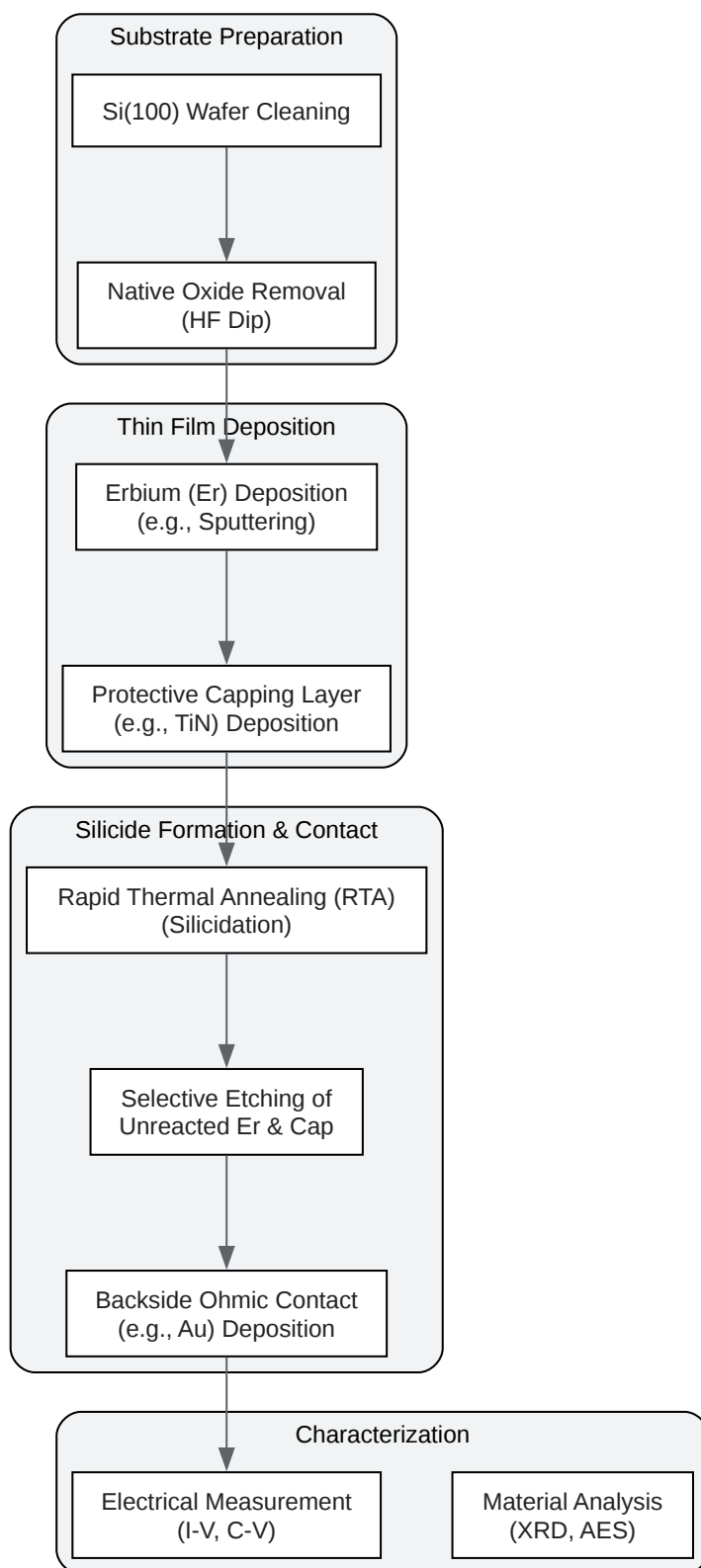
## Introduction

**Erbium silicide** ( $\text{ErSi}_{2-x}$ ) has garnered significant interest for its application in Schottky source/drain metal-oxide-semiconductor field-effect transistors (MOSFETs) due to its low Schottky barrier height (SBH) on n-type silicon, typically around 0.3-0.4 eV.[1][2] This property is advantageous for reducing contact resistance and improving device performance in advanced nanoscale transistors.[3][4] **Erbium silicide** is a rare-earth silicide that can be formed through the reaction of a deposited erbium film with a silicon substrate, a process that is highly dependent on factors such as annealing temperature and the presence of contaminants like oxygen.[1][5]

This application note provides a detailed protocol for the fabrication and characterization of **erbium silicide** Schottky diodes on Si(100) substrates. It includes experimental procedures, data presentation in tabular format for key electrical parameters, and graphical workflows to guide researchers through the process.

## Experimental Workflow

The overall fabrication process for **erbium silicide** Schottky diodes involves several key steps, from substrate cleaning to the final metallization for electrical contact. The general workflow is outlined below.



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## References

- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Characterization of erbium-silicided Schottky diode junction | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 4. escholarship.org [escholarship.org]
- 5. scholarbank.nus.edu.sg [scholarbank.nus.edu.sg]
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## Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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